2-(1,1-dioxothietan-3-yl)ethanamine
Overview
Description
2-(1,1-dioxothietan-3-yl)ethanamine is a chemical compound with the molecular formula C5H11NO2S and a molecular weight of 149.21 g/mol . This compound is characterized by a thietane ring, which is a four-membered ring containing sulfur, and an aminoethyl group attached to the ring. The presence of the 1,1-dioxide group indicates that the sulfur atom in the thietane ring is bonded to two oxygen atoms, forming a sulfone.
Preparation Methods
The synthesis of 2-(1,1-dioxothietan-3-yl)ethanamine can be achieved through various synthetic routes. One common method involves the reaction of 3-chlorothietane 1,1-dioxide with ethylenediamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(1,1-dioxothietan-3-yl)ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used . Common reagents for oxidation include hydrogen peroxide and peracids. Reduction reactions can convert the sulfone group back to a sulfide, using reagents such as lithium aluminum hydride. Substitution reactions often involve the aminoethyl group, where nucleophiles can replace the amino group under suitable conditions . Major products formed from these reactions include sulfoxides, sulfides, and substituted thietane derivatives .
Scientific Research Applications
2-(1,1-dioxothietan-3-yl)ethanamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as antidepressant agents . Studies have demonstrated that certain 3-substituted thietane-1,1-dioxide derivatives exhibit antidepressant activity comparable to traditional antidepressants . Additionally, this compound is used in the development of new materials and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(1,1-dioxothietan-3-yl)ethanamine and its derivatives involves interactions with various molecular targets and pathways. For instance, certain derivatives have been shown to act on serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission systems . These compounds may stimulate serotonergic 5HT1A-receptors, block 5HT2A/2C-receptors, and interact with α2-adrenergic receptors . The exact mechanism can vary depending on the specific structure of the derivative and the biological system in which it is studied .
Comparison with Similar Compounds
2-(1,1-dioxothietan-3-yl)ethanamine can be compared with other similar compounds, such as 3-phenylsulfanylthietane-1,1-dioxide and 3-aryloxythietane-1,1-dioxide . These compounds share the thietane ring structure but differ in their substituents, which can significantly impact their chemical properties and biological activities . For example, 3-phenylsulfanylthietane-1,1-dioxide has shown promising antidepressant activity, similar to this compound .
Properties
IUPAC Name |
2-(1,1-dioxothietan-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-2-1-5-3-9(7,8)4-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLHCPAXJNLGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298864 | |
Record name | 3-Thietaneethanamine, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352242-98-8 | |
Record name | 3-Thietaneethanamine, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352242-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thietaneethanamine, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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